molecular formula C16H23BrO2 B081125 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one CAS No. 14386-64-2

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Cat. No.: B081125
CAS No.: 14386-64-2
M. Wt: 327.26 g/mol
InChI Key: UYPXQSLSPUBZQW-UHFFFAOYSA-N
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Description

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is an organic compound characterized by the presence of a bromine atom, a hydroxyphenyl group, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one typically involves the bromination of 1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This can be achieved through the following steps:

    Starting Material Preparation: The precursor, 1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, is synthesized by the Friedel-Crafts acylation of 3,5-di(tert-butyl)phenol with acetyl chloride in the presence of an aluminum chloride catalyst.

    Bromination: The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4) or PCC in dichloromethane (DCM).

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Major Products

    Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

    Oxidation: 2-Bromo-1-[3,5-di(tert-butyl)-4-oxophenyl]ethan-1-one.

    Reduction: 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethanol.

Scientific Research Applications

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one depends on its application. In medicinal chemistry, it may interact with enzymes or receptors through its hydroxy and bromine groups, influencing biological pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-[3,5-di(tert-butyl)-4-methoxyphenyl]ethan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

    2-Bromo-1-[3,5-di(tert-butyl)-4-aminophenyl]ethan-1-one: Contains an amino group instead of a hydroxy group.

Uniqueness

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is unique due to its combination of a hydroxy group and bromine atom, which allows for diverse chemical reactivity and potential biological activity. The presence of tert-butyl groups enhances its stability and modifies its physical properties, making it distinct from other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO2/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPXQSLSPUBZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346892
Record name 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14386-64-2
Record name 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl )-ethanon
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

206 g (0.83 mol) of 1-(3,5-di-tert.butyl-4-hydroxyphenyl)ethanone are dissolved in 415 ml of methylene chloride while stirring, the mixture is heated to boiling, and 144 g (0.9 mol) of bromine are added dropwise over the course of 30 minutes. The mixture is then refluxed for a further 2 hours and cooled, 400 ml of water are added, and the organic phase is separated off and dried over sodium sulfate. After the solvent had been removed under reduced pressure, the solid crude product obtained was recrystallized from 540 ml of methylcyclohexane.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
415 mL
Type
solvent
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (3,5-Di-t-butyl-4-hydroxyphenyl)ethanone (EXAMPLE 58, 800 mg) in ether (15 ml) and chloroform (10 ml) is cooled to 0° and then treated in a dropwise manner with a mixture containing 0. 17 ml of bromine dissolved in 5 ml of chloroform. The reaction mixture is allowed to warm to 20°-25° and stirred for 1 hr. Standard work-up gives the crude product (1.21 g) which is chromatographed on 180 g of silica gel. The column is packed and eluted with chloroform. An initial fraction of 200 ml is collected, followed by 7 ml fractions. Based on their TLC homogeneity, fractions 36-65 are combined and concentrated. Recrystallization from hexane gives the title compound, mp 105°-106°; IR (mineral oil) 3590, 2955, 2925, 2871, 2856, 1685, 1594, 1581, 1466, 1459, 1451, 1438, 1426, 1366, 1328, 1302, 1282, 1242, 1194, 1153, 1139, 1121, 860 and 615 cm-1 ; NMR (CDCl3 ; TMS) 7.88, 5.85, 4.40 and 1.47δ; CMR (CDCl3 ; TMS) 190.6, 159.0, 135.9, 126.8, 125.6, 34.2, 30.6 and 29.9δ; MS (m/z) M+ found=327, other ions at m/z 326, 311,233, 219, 203, 189, 175, 115, 101, 87, 57 and 40.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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